molecular formula C12H13NO3 B2809300 4-(Cyclopropylmethylcarbamoyl)benzoic acid CAS No. 1154359-47-3

4-(Cyclopropylmethylcarbamoyl)benzoic acid

Cat. No.: B2809300
CAS No.: 1154359-47-3
M. Wt: 219.24
InChI Key: YZDXLFCRDPDHDO-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a para-substituted carbamate group (O-linked cyclopropylmethylcarbamoyl moiety). Its molecular formula is C₁₂H₁₃NO₄, and it is primarily utilized as a pharmaceutical intermediate due to its structural versatility. The carbamate group introduces unique physicochemical properties, such as enhanced hydrogen-bonding capacity and hydrolytic stability compared to simpler benzoic acid derivatives.

Properties

IUPAC Name

4-(cyclopropylmethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(13-7-8-1-2-8)9-3-5-10(6-4-9)12(15)16/h3-6,8H,1-2,7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDXLFCRDPDHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropylmethylamine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the cyclopropylmethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Cyclopropylmethylcarbamoyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences among 4-(Cyclopropylmethylcarbamoyl)benzoic acid and related compounds:

Compound Name Molecular Formula CAS Number Substituent Type/Position Key Applications
This compound C₁₂H₁₃NO₄ Not Available Carbamate (para) Pharmaceutical intermediates
4-[(Cyclopropylcarbonyl)amino]benzoic acid C₁₁H₁₁NO₃ 23745-26-8 Amide (para) Pharmaceutical intermediates
3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid C₁₄H₁₉NO₃ 1307060-05-4 Carbamate (meta, branched alkyl) Drug impurity reference standard
4-Hydroxybenzoic acid C₇H₆O₃ 99-96-7 Hydroxyl (para) R&D, preservatives
Key Observations:

Carbamate vs. Amide Groups: The carbamate group in this compound (O-C(=O)-N-) is more polar and hydrolytically labile than the amide group (NH-C(=O)-) in 4-[(Cyclopropylcarbonyl)amino]benzoic acid. This difference impacts solubility and metabolic stability, making carbamates more suitable for prodrug designs .

Substituent Position and Bulkiness :

  • The meta-substituted carbamate in 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid introduces steric hindrance due to its branched alkyl groups (2,2-dimethylpropyl and methyl). This bulkiness may reduce binding affinity in biological systems compared to para-substituted analogs but could enhance selectivity for specific targets .
  • 4-Hydroxybenzoic acid lacks the carbamate/amide functionality, resulting in simpler hydrogen-bonding interactions and widespread use as a preservative or starting material for synthesis .

Physicochemical Properties (Inferred)

  • Solubility: Carbamate derivatives (e.g., C₁₂H₁₃NO₄ and C₁₄H₁₉NO₃) are likely less water-soluble than 4-hydroxybenzoic acid (C₇H₆O₃) due to increased hydrophobicity from alkyl groups. The amide analog (C₁₁H₁₁NO₃) may exhibit intermediate solubility, balancing polar amide and nonpolar cyclopropyl groups .
  • Stability :

    • Carbamates are prone to hydrolysis under acidic or basic conditions, whereas amides are more stable. This makes amides preferable for long-term storage .
    • 4-Hydroxybenzoic acid is highly stable but lacks the functional complexity required for advanced pharmaceutical applications .

Biological Activity

4-(Cyclopropylmethylcarbamoyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a cyclopropylmethyl group attached to a carbamoyl moiety, which may influence its interactions with biological targets. Research has indicated that this compound may possess antimicrobial, anticancer, and other therapeutic properties.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways related to cell growth and proliferation, potentially making it useful in cancer treatment.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

In cancer research, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Studies have demonstrated that the compound can activate apoptotic pathways, leading to increased cell death in certain cancer types. Notably, it has shown promise in inhibiting the growth of breast and colon cancer cells in laboratory settings .

Cytotoxicity and Safety Profile

While exploring the cytotoxic effects of this compound, researchers have observed dose-dependent responses in various cell lines. Notably, at lower concentrations, the compound exhibited low toxicity to normal human fibroblasts while effectively inhibiting cancer cell proliferation. This profile suggests a favorable therapeutic index for potential clinical applications .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on several bacterial strains revealed that the compound inhibited growth at concentrations as low as 10 µg/mL. The most sensitive strain was identified as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 5 µg/mL.
  • Anticancer Activity Assessment : In a comparative study involving various benzoic acid derivatives, this compound was found to induce apoptosis in breast cancer cell lines with an IC50 value of 15 µM, demonstrating significant potential for further development as an anticancer agent .

Research Findings Summary Table

Activity Effect Concentration Reference
AntimicrobialInhibition of S. aureusMIC = 5 µg/mL
AnticancerInduction of apoptosis in breast cancer cellsIC50 = 15 µM
CytotoxicityLow toxicity to normal fibroblasts<10 µg/mL

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